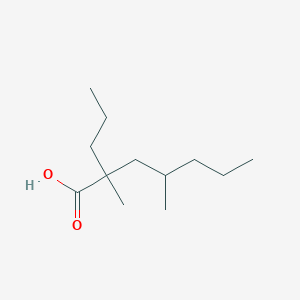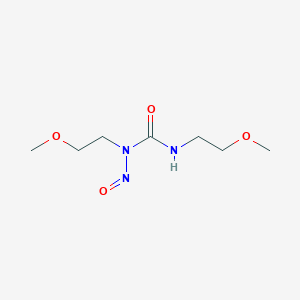
(3-Chloro-4-(hydroxymethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-(hydroxymethyl)phenyl)urea is an organic compound that features a phenyl ring substituted with a chloro group at the third position, a hydroxymethyl group at the fourth position, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea typically involves the reaction of 3-chloro-4-(hydroxymethyl)aniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-(hydroxymethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-chloro-4-(carboxymethyl)phenyl)urea.
Reduction: Formation of 3-amino-4-(hydroxymethyl)phenyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chloro-4-(hydroxymethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-(hydroxymethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-(hydroxymethyl)phenyl)boronic acid: Similar structure but with a boronic acid group instead of a urea moiety.
(3-Chloro-4-(hydroxymethyl)phenyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
(3-Chloro-4-(hydroxymethyl)phenyl)urea is unique due to its specific substitution pattern and the presence of both a chloro group and a hydroxymethyl group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
59587-04-1 |
|---|---|
Formule moléculaire |
C8H9ClN2O2 |
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
[3-chloro-4-(hydroxymethyl)phenyl]urea |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-6(11-8(10)13)2-1-5(7)4-12/h1-3,12H,4H2,(H3,10,11,13) |
Clé InChI |
KGLAVXQJYYILMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)N)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)





